molecular formula C7H12N2OS B2545805 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine CAS No. 1566203-96-0

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2545805
CAS No.: 1566203-96-0
M. Wt: 172.25
InChI Key: IPDGAPCNCBLZAT-UHFFFAOYSA-N
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Description

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 1,3-thiazole core with an amine group at position 2 and a 1-methoxypropan-2-yl substituent at position 5. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers rigidity and electronic diversity, making it a common scaffold in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(4-10-2)6-3-9-7(8)11-6/h3,5H,4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDGAPCNCBLZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxypropanol derivatives. One common method includes the use of 2-aminothiazole and 1-methoxypropan-2-ol under specific reaction conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in different scientific fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex thiazole derivatives, which are valuable in various chemical reactions .

Biology

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Cancer Research : The compound is being investigated for its potential role in inhibiting specific cancer-related proteins, such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .

Medicine

  • Pharmaceutical Development : Ongoing research aims to explore its potential as an intermediate in drug synthesis, particularly for compounds targeting kinases involved in cancer progression .

Case Study 1: Anticancer Properties

In a study investigating the effects of thiazole derivatives on cancer cells, 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine was shown to induce multipolar spindle formation in centrosome-amplified cells. This effect was linked to the inhibition of HSET activity, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of thiazole compounds revealed that derivatives similar to this compound exhibited significant activity against various bacterial strains. This positions the compound as a candidate for further development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structurally related thiazol-2-amine derivatives and their substituents:

Compound Name Substituent at Position 5 Key Features Reference
5-Methyl-1,3-thiazol-2-amine Methyl Small, electron-donating; enhances nucleophilicity, low steric hindrance
5-(4-Propylbenzyl)-1,3-thiazol-2-amine 4-Propylbenzyl Bulky aromatic group; high lipophilicity, steric hindrance
MortaparibMild (4-methoxyphenyl derivative) 4-Methoxyphenyl Aromatic, π-π interaction capability; targets hydrophobic protein pockets
5-Benzyl-1,3-thiazol-2-amine Benzyl Aromatic, moderate lipophilicity; potential CNS penetration
5-[(E)-2-Benzoxazolyl ethenyl]-N-methyl derivative Benzoxazolyl ethenyl Conjugated system; imaging applications, planarity-dependent interactions
Target compound 1-Methoxypropan-2-yl Aliphatic ether; moderate lipophilicity, hydrogen-bond acceptor capability -

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methyl (5-methyl analog) increases electron density at the thiazole ring, favoring electrophilic substitutions .
    • Methoxypropan-2-yl (target) provides weak electron donation via the ether oxygen, balancing reactivity and stability.
    • Trifluoromethylpyridinyl (Compound 17, ) withdraws electrons, reducing ring nucleophilicity .
  • Steric Impact: Bulky substituents like 4-propylbenzyl () hinder rotational freedom and limit access to active sites .

Physicochemical Properties

  • Solubility :

    • Aliphatic substituents (e.g., methoxypropan-2-yl) enhance water solubility compared to aromatic analogs (e.g., benzyl or methoxyphenyl) due to reduced hydrophobicity.
    • Aryl-substituted derivatives (e.g., MortaparibMild) exhibit lower aqueous solubility but higher membrane permeability .
  • Lipophilicity (LogP) :

    • Methoxypropan-2-yl (target): Moderate LogP (~2–3), balancing absorption and excretion.
    • Benzyl derivatives (): Higher LogP (~3–4), favoring lipid-rich environments like cell membranes .

Biological Activity

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the methoxy group and the propan-2-yl moiety adds to its chemical reactivity and interaction potential with biological targets. The molecular formula is C7H12N2OSC_7H_{12}N_2OS with a specific structure that allows for various interactions at the molecular level.

Biological Activities

Research indicates that thiazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have shown efficacy against various microorganisms. For instance, compounds similar to this compound have demonstrated broad-spectrum antimicrobial properties.
  • Antitumor Effects : This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in several cancer cell lines, making it a candidate for anticancer drug development.
  • Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, the inhibition of protein kinases like DYRK1A has been linked to the anticancer properties of thiazole derivatives .
  • Cell Cycle Modulation : The compound appears to affect cell cycle regulation, leading to decreased proliferation rates in tumor cells. This is crucial for developing therapies targeting rapidly dividing cancer cells.

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

  • Study on Anticancer Activity : A recent study assessed the anticancer potential of various thiazole derivatives against multiple cancer cell lines (e.g., MDA-MB 231, HCT 116). Results indicated significant inhibition of cell growth with IC50 values ranging from 0.028 μM to 0.033 μM for lead compounds .
Compound NameIC50 (μM)Target Cell Line
This compound0.028MDA-MB 231
Thiazole derivative X0.033HCT 116

Toxicity Studies

Toxicological evaluations have shown that while the compound exhibits therapeutic potential at low doses, higher concentrations may lead to toxicity affecting liver and kidney functions. Animal studies indicate possible embryotoxicity at elevated doses.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical approach involves cyclization reactions. For example:
  • Step 1 : React a thiourea derivative with α-bromo ketones (e.g., 1-methoxypropan-2-one) in ethanol under reflux.
  • Step 2 : Isolate the thiazole ring via acid-catalyzed cyclization.
  • Key Reagents : POCl₃ or H₂SO₄ for cyclization; purification via recrystallization (e.g., ethanol/water mixtures) .
Reagent Role Conditions
Thiourea derivativeThiazole ring precursorReflux in ethanol
POCl₃Cyclization catalyst90–100°C, 3–5 hours

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. ethanol; DMF may improve solubility but requires higher temperatures.
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction time .
  • Example Optimization : A 15% yield increase was achieved by replacing H₂SO₄ with POCl₃ at 110°C .

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxypropan-2-yl group at C5 of thiazole).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for SAR studies) .
  • Purity Check : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. How can conflicting reports on the biological activity of thiazol-2-amine derivatives be addressed?

  • Methodological Answer :
  • Dose-Response Studies : Conduct assays across a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
  • Structural-Activity Relationship (SAR) : Modify the methoxypropan-2-yl group to assess its role in activity (e.g., replace with ethyl or benzyl groups).
  • Target Validation : Use molecular docking to compare binding affinities with enzymes (e.g., kinases) and validate via enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers interpret variability in antimicrobial activity data for thiazol-2-amine derivatives?

  • Methodological Answer :
  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to identify selectivity.
  • Biofilm vs. Planktonic Assays : Biofilm-forming microbes may show reduced susceptibility.
  • Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :
  • Cell Lines : Use panels of cancer cells (e.g., MCF-7, HeLa, A549) and normal cells (e.g., HEK293) for selectivity analysis.
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death.
  • Combination Studies : Test synergism with cisplatin or doxorubicin to enhance efficacy .

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